molecular formula C11H14O B8320290 2-ethyl-3,4-dihydro-2H-chromene

2-ethyl-3,4-dihydro-2H-chromene

Cat. No.: B8320290
M. Wt: 162.23 g/mol
InChI Key: CTHZQSCBKROLEN-UHFFFAOYSA-N
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Description

2-Ethyl-3,4-dihydro-2H-chromene is a chemical compound based on the versatile 2H-chromene scaffold, a privileged structure in medicinal chemistry known for its diverse biological profile and mild adverse effects . Chromene derivatives are recognized as an important structural motif for the discovery of new drug candidates and have attracted considerable attention due to their wide range of exciting biological activities . Researchers value this class of compounds for its significant research applications in investigating anticancer, antimicrobial, anticonvulsant, antituberculosis, and antidiabetic activities . In the context of cancer research, 2H/4H-chromene analogs are recognized as antitumor agents that can produce cytotoxic effects in cancer cells . These compounds have been reported to induce apoptosis by interacting with tubulin at the colchicine binding site, thereby obstructing tubulin polymerization and leading to caspase-dependent apoptosis and G2/M cell-cycle arrest . Some analogs also trigger cell death through caspase-3/7 activation and DNA fragmentation, while causing a substantial reduction in cancer cell invasion and migration . The direct assessment of biological activities with parent chromene derivatives enables a clear analysis of structure-activity relationships (SAR), allowing researchers to tailor the activity of the nucleus for specific targets . As a member of this pharmacologically attractive chemical family, this compound serves as a key intermediate and scaffold for researchers in medicinal chemistry to design and develop potent leads for the treatment of life-threatening diseases . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-ethyl-3,4-dihydro-2H-chromene

InChI

InChI=1S/C11H14O/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h3-6,10H,2,7-8H2,1H3

InChI Key

CTHZQSCBKROLEN-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=CC=CC=C2O1

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Chromene derivatives vary in substituent type, position, and ring saturation. Key analogs include:

Compound Substituents/Ring Saturation Key Structural Features
2-Ethyl-3,4-dihydro-2H-chromene Ethyl (C2), 3,4-dihydro Enhanced stability; moderate lipophilicity
4-Aryl-4H-chromenes Aryl (C4), fully unsaturated Planar structure; extended π-conjugation
2-Phenyl-3,4-dihydro-2H-chromene Phenyl (C2), 3,4-dihydro Increased aromatic interactions; higher rigidity
6-Fluoro-2-oxiranyl derivatives Fluoro (C6), oxiranyl (C2) Electrophilic reactivity; medicinal intermediates

Key Differences :

  • Substituent Position : Ethyl at C2 (as in this compound) vs. aryl at C4 (e.g., 4-aryl-4H-chromenes) alters electronic distribution and steric effects .
  • Ring Saturation : The 3,4-dihydro scaffold reduces ring strain compared to fully unsaturated chromenes, improving metabolic stability .

Structure-Activity Relationships (SAR) :

  • Electron-Withdrawing Groups : Chloro or fluoro substituents enhance enzyme inhibition (e.g., aldose reductase) by polar interactions .
  • Aromatic Substituents : Phenyl groups improve antitubercular activity via π-π stacking with mycobacterial proteins .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Solubility (mg/mL) Stability
This compound 174.23 2.8 0.15 (water) Stable under reflux
4-Phenyl-4H-chromene 222.28 3.5 0.05 (water) Light-sensitive
2-Oxiranyl derivatives 196.20 1.9 0.20 (water) Epoxide ring hydrolysis

Key Insights :

  • The ethyl group in this compound balances lipophilicity (LogP ~2.8) and aqueous solubility, favoring bioavailability .
  • Fully unsaturated chromenes (e.g., 4H-chromenes) exhibit lower solubility due to planar, rigid structures .

Q & A

Q. What are the common synthetic strategies for preparing 2-ethyl-3,4-dihydro-2H-chromene derivatives?

The synthesis typically involves multi-step processes, starting with the construction of the chromene core. A widely used method is the acid- or base-catalyzed condensation of substituted benzaldehydes with ethyl acetoacetate derivatives, followed by cyclization. For example, 4-chlorobenzaldehyde reacts with ethyl acetoacetate in the presence of piperidine or ammonium acetate to form the chromene backbone . Post-cyclization modifications, such as alkylation or halogenation, introduce substituents like the ethyl group at position 2. Key steps often require optimization of reaction time, temperature (e.g., reflux in phosphoryl oxychloride for 2–4 hours), and purification via column chromatography .

Q. How can the structural integrity of this compound derivatives be confirmed experimentally?

Structural characterization relies on spectroscopic and crystallographic techniques:

  • NMR : 1H^1H and 13C^13C NMR identify proton environments and carbon frameworks, with characteristic signals for the ethyl group (~δ 1.2–1.4 ppm for CH3_3, δ 2.4–2.8 ppm for CH2_2) and the dihydrochromene ring system .
  • X-ray crystallography : Resolves bond lengths, angles, and stereochemistry. For example, the title compound in was analyzed to confirm the bromine substituent's position and planarity of the chromene ring .
  • IR spectroscopy : Detects functional groups (e.g., carbonyl stretches at ~1640–1680 cm1^{-1}) .

Q. What biological activities are associated with this compound derivatives?

Chromene derivatives exhibit diverse bioactivities, including anti-inflammatory, anticancer, and anti-HIV properties. These effects are linked to their ability to interact with enzymes (e.g., kinases) or receptors via hydrogen bonding and π-π stacking. For instance, indole-fused chromenes ( ) show affinity for serotonin receptors, while fluorinated analogs ( ) target neurodegenerative pathways .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound derivatives be addressed?

Stereocontrol often requires chiral catalysts or resolution techniques. For example, describes a novel process for converting (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene to its (2R)-epimer using stereospecific reagents. Chiral HPLC or enzymatic resolution can separate enantiomers, while X-ray crystallography validates configurations .

Q. How do researchers resolve contradictions in biological activity data for structurally similar chromene derivatives?

Discrepancies may arise from assay conditions, solubility, or off-target effects. A systematic approach includes:

  • Comparative assays : Test compounds under identical conditions (e.g., cell lines, concentrations).
  • In silico studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like β-amyloid (anti-Alzheimer activity) .
  • Structure-activity relationship (SAR) analysis : Modify substituents (e.g., replacing ethyl with halogen groups) to isolate key pharmacophores .

Q. What advanced methodologies optimize the catalytic efficiency of chromene synthesis?

Recent advances focus on green chemistry and catalyst design:

  • Organocatalysts : Proline derivatives or thiourea catalysts enhance enantioselectivity in 2-amino-4H-chromene synthesis .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yields .
  • Flow chemistry : Enables scalable production with real-time monitoring of intermediates .

Q. How can computational tools aid in designing novel this compound analogs?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection for redox-active applications .
  • Molecular dynamics (MD) simulations : Model interactions with biological targets (e.g., DNA topoisomerases) to prioritize compounds for synthesis .
  • QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity to refine lead compounds .

Methodological Considerations

  • Data Reproducibility : Always cross-validate spectroscopic data with published reference spectra (e.g., PubChem, SDBS) .
  • Contradictory Results : Re-examine purity (HPLC >95%) and crystallinity (PXRD) to rule out impurities or polymorphic effects .

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